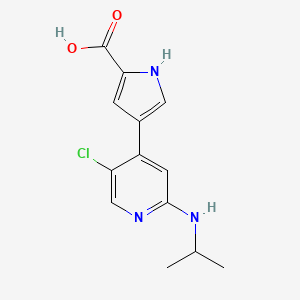
4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
The compound “4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. It has a molecular weight of 433.34 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1 . This code represents the molecular structure of the compound, including the arrangement of atoms and the connectivity between them. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 433.34 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.Applications De Recherche Scientifique
Chemical Synthesis and Derivative Development
Research has explored the use of related compounds in chemical synthesis and the development of various derivatives. For example, the deconjugative esterification of 2-cyclohexylideneacetic acids using similar compounds as a catalyst has been reported, leading to various ester products (Sano et al., 2006). Additionally, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides from related pyridine compounds has been achieved, showcasing the potential for diverse chemical transformations (Pan Qing-cai, 2011).
Antioxidant Properties
A study synthesized novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which is structurally similar, and found potent antioxidant activities in some of these compounds. This suggests potential applications in areas where oxidative stress is a concern (Tumosienė et al., 2019).
Antiviral Activity
Compounds structurally related to 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid have been synthesized and tested for antiviral activity. For instance, derivatives of 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids showed inhibitory effects on various viruses, highlighting potential therapeutic applications (Bernardino et al., 2007).
Coordination Chemistry and Material Science
Research into coordination polymers and their properties has utilized similar pyridine and pyrrole derivatives. These studies contribute to the understanding of molecular structures and properties, which can be pivotal in material science applications (Li et al., 2017).
Bioevaluation and Antimicrobial Properties
Derivatives of pyrrole, incorporating chlorine, amide, and 1,3-oxazole fragments, have been designed and synthesized, and some have shown high anti-staphylococcus activity. This indicates the potential of such compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-7(2)17-12-4-9(10(14)6-16-12)8-3-11(13(18)19)15-5-8/h3-7,15H,1-2H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBIFXNQFURYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-(isopropylamino)pyridin-4-yl)-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



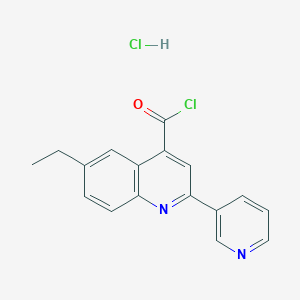

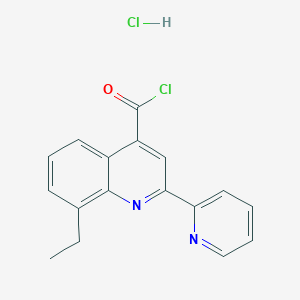
![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)
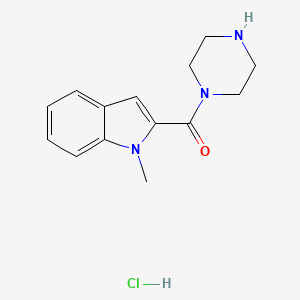
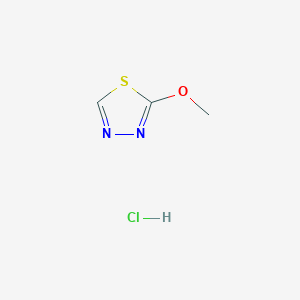
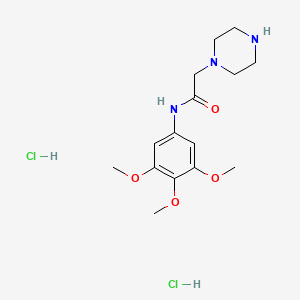
![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1396804.png)
![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)
![[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride](/img/structure/B1396809.png)
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/structure/B1396811.png)
![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/structure/B1396812.png)